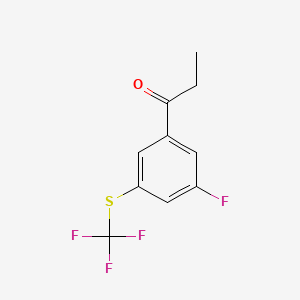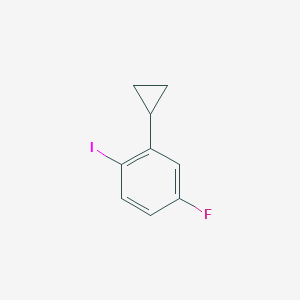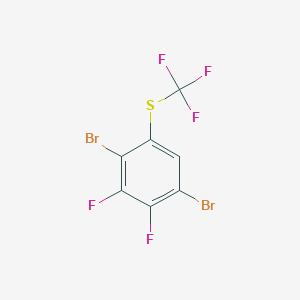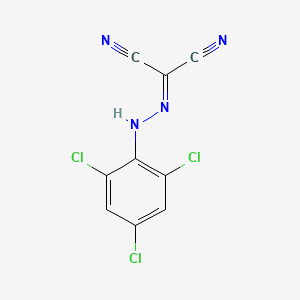
Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydrazone group attached to a 2,4,6-trichlorophenyl ring, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- typically involves the reaction of 2,4,6-trichlorophenylhydrazine with malononitrile. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions. Concentrated hydrochloric acid is often used as a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product is typically purified by crystallization using solvents like dimethylformamide .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the trichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to interact with cellular components, potentially leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanedinitrile, ((2,4,6-trichloro-3-methylphenyl)hydrazono)-
- Propanedinitrile, methyl((2,4,6-trichlorophenyl)hydrazono)-
Uniqueness
Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar hydrazone derivatives.
Eigenschaften
CAS-Nummer |
3780-88-9 |
|---|---|
Molekularformel |
C9H3Cl3N4 |
Molekulargewicht |
273.5 g/mol |
IUPAC-Name |
2-[(2,4,6-trichlorophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H3Cl3N4/c10-5-1-7(11)9(8(12)2-5)16-15-6(3-13)4-14/h1-2,16H |
InChI-Schlüssel |
FACSZFSWIFLGOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)NN=C(C#N)C#N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


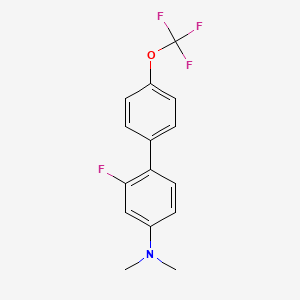
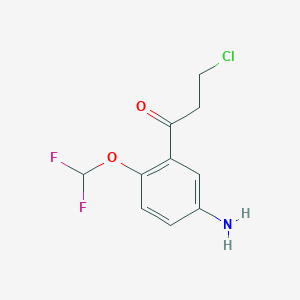

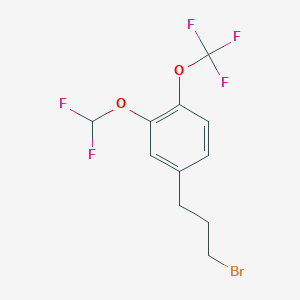

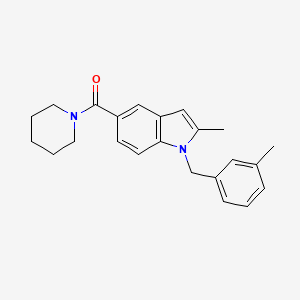
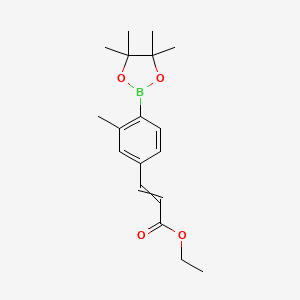
![3-[4-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid](/img/structure/B14060946.png)

